molecular formula C12H3Cl7 B1594526 2,2',3,4,4',5,6-Heptachlorobiphenyl CAS No. 74472-47-2

2,2',3,4,4',5,6-Heptachlorobiphenyl

Cat. No.: B1594526
CAS No.: 74472-47-2
M. Wt: 395.3 g/mol
InChI Key: DJEUXBQAKBLKPO-UHFFFAOYSA-N
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Description

2,2’,3,4,4’,5,6-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. PCBs are a group of synthetic organic chemicals that contain 209 individual chlorinated compounds (known as congeners). They have been widely used in various industrial applications due to their chemical stability and insulating properties. due to their environmental persistence and potential health hazards, their production has been banned or restricted in many countries .

Preparation Methods

The synthesis of 2,2’,3,4,4’,5,6-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using various chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully monitored to achieve the desired degree of chlorination .

Industrial production methods for PCBs, including 2,2’,3,4,4’,5,6-Heptachlorobiphenyl, often involve batch or continuous processes where biphenyl is chlorinated in large reactors. The product is then purified through distillation or recrystallization to remove any unreacted biphenyl and lower chlorinated congeners .

Chemical Reactions Analysis

2,2’,3,4,4’,5,6-Heptachlorobiphenyl can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form hydroxylated metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can lead to the formation of lower chlorinated biphenyls. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide or amine groups.

Major products formed from these reactions include hydroxylated biphenyls, lower chlorinated biphenyls, and substituted biphenyl derivatives .

Scientific Research Applications

2,2’,3,4,4’,5,6-Heptachlorobiphenyl has been extensively studied for its environmental and biological impacts. Some key research applications include:

Mechanism of Action

The toxic effects of 2,2’,3,4,4’,5,6-Heptachlorobiphenyl are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of various genes involved in xenobiotic metabolism, including cytochrome P450 enzymes such as CYP1A1. This leads to the production of reactive oxygen species and other metabolites that can cause cellular damage and disrupt normal physiological processes .

Comparison with Similar Compounds

2,2’,3,4,4’,5,6-Heptachlorobiphenyl is one of many PCB congeners. Similar compounds include:

The uniqueness of 2,2’,3,4,4’,5,6-Heptachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects.

Properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(2,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl7/c13-4-1-2-5(6(14)3-4)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEUXBQAKBLKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074235
Record name 2,2',3,4,4',5,6-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74472-47-2
Record name 2,2',3,4,4',5,6-Heptachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,4',5,6-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,4',5,6-HEPTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1XED1DKLM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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